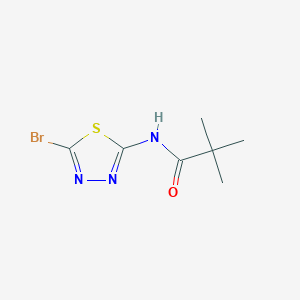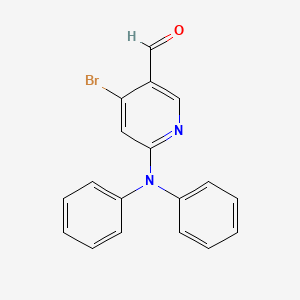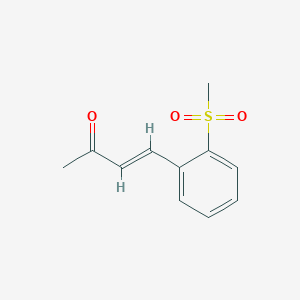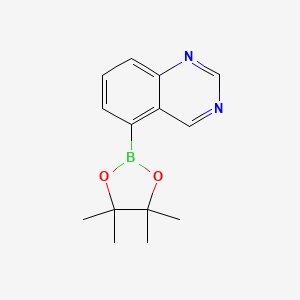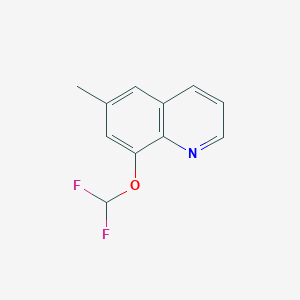
8-(Difluoromethoxy)-6-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Difluoromethoxy)-6-methylquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Difluoromethoxy)-6-methylquinoline typically involves the introduction of the difluoromethoxy group into the quinoline core. One common method is the reaction of 6-methylquinoline with a difluoromethylating agent under specific conditions. For instance, diethyl bromodifluoromethylphosphonate can be activated under mild conditions to afford the difluoromethoxy group .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of metal-based catalysts and photoredox catalysts has been explored to achieve efficient difluoromethoxylation of quinoline derivatives .
化学反応の分析
Types of Reactions: 8-(Difluoromethoxy)-6-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .
科学的研究の応用
8-(Difluoromethoxy)-6-methylquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-(Difluoromethoxy)-6-methylquinoline involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
類似化合物との比較
- 8-(Difluoromethoxy)quinoline
- 8-(Difluoromethoxy)-4(1H)-quinolinone
- α-(Difluoromethoxy)ketones
Comparison: Compared to other similar compounds, 8-(Difluoromethoxy)-6-methylquinoline is unique due to the presence of both the difluoromethoxy and methyl groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C11H9F2NO |
|---|---|
分子量 |
209.19 g/mol |
IUPAC名 |
8-(difluoromethoxy)-6-methylquinoline |
InChI |
InChI=1S/C11H9F2NO/c1-7-5-8-3-2-4-14-10(8)9(6-7)15-11(12)13/h2-6,11H,1H3 |
InChIキー |
ARKCDJSLMVXALQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=C1)OC(F)F)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)


![15,15,30,30-Tetrakis(4-hexylphenyl)-5,8,12,20,23,27-hexathianonacyclo[16.12.0.03,16.04,14.06,13.07,11.019,29.021,28.022,26]triaconta-1(18),2,4(14),6(13),7(11),9,16,19(29),21(28),22(26),24-undecaene-9,24-dicarbaldehyde](/img/structure/B13133340.png)

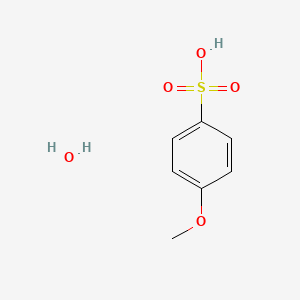
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)

